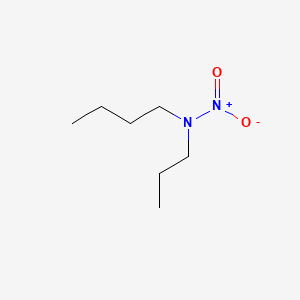![molecular formula C8H11N3O B13798688 Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- is a chemical compound with a complex structure that includes an acetonitrile group and a bicyclic azabicyclo heptane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- typically involves the reaction of acetonitrile with a bicyclic azabicyclo heptane derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in obtaining high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- include:
- Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-, (E)- (9CI)
- (E)-[(1-AZABICYCLO[2.2.1]HEPT-3-YLIDENEAMINO)OXY]-ACETONITRILE
Uniqueness
What sets Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- apart from similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-[(E)-1-azabicyclo[2.2.1]heptan-3-ylideneamino]oxyacetonitrile |
InChI |
InChI=1S/C8H11N3O/c9-2-4-12-10-8-6-11-3-1-7(8)5-11/h7H,1,3-6H2/b10-8- |
Clave InChI |
YRRDUAKMLWKHMJ-NTMALXAHSA-N |
SMILES isomérico |
C1CN2CC1/C(=N\OCC#N)/C2 |
SMILES canónico |
C1CN2CC1C(=NOCC#N)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)


![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)



![benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)


![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)

